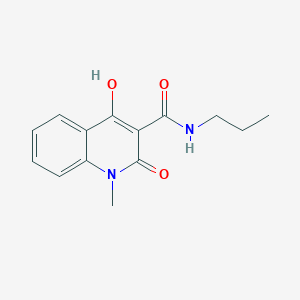
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate is a complex organic compound with the molecular formula C17H12N2O6 It is characterized by the presence of a nitro group, a dioxo-isoindoline structure, and a phenyl propionate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate typically involves the reaction of 4-nitrophthalic anhydride with phenyl propionate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and application.
化学反応の分析
Types of Reactions
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate.
Substitution: Formation of substituted phenyl derivatives, such as 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-chlorophenyl propionate.
科学的研究の応用
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxo-isoindoline structure may also play a role in binding to specific proteins or DNA, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate
Uniqueness
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl propionate moiety differentiates it from other similar compounds, potentially leading to unique applications and effects in various fields of research.
特性
分子式 |
C17H12N2O6 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC名 |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C17H12N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3 |
InChIキー |
JLAMGKQURBKVSC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
